molecular formula C16H13BrN2O2 B1440800 Ethyl 4-(5-bromo-1H-benzo[d]imidazol-2-yl)benzoate CAS No. 1188035-40-6

Ethyl 4-(5-bromo-1H-benzo[d]imidazol-2-yl)benzoate

カタログ番号: B1440800
CAS番号: 1188035-40-6
分子量: 345.19 g/mol
InChIキー: BNHPWMDOHUTTNG-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Ethyl 4-(5-bromo-1H-benzo[d]imidazol-2-yl)benzoate is a brominated benzimidazole derivative featuring an ethyl benzoate group at the 4-position of the benzimidazole core. This compound is synthesized via Cu(OAc)₂-catalyzed N-arylation reactions involving 5-bromo-2-aminobenzimidazole and aryl boronic acids under mild conditions (Scheme 1, ). Applications include its use as a precursor in medicinal chemistry for kinase inhibitors and organic materials with non-linear optical (NLO) properties .

特性

IUPAC Name

ethyl 4-(6-bromo-1H-benzimidazol-2-yl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13BrN2O2/c1-2-21-16(20)11-5-3-10(4-6-11)15-18-13-8-7-12(17)9-14(13)19-15/h3-9H,2H2,1H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNHPWMDOHUTTNG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)C2=NC3=C(N2)C=C(C=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

準備方法

General Synthetic Strategy Overview

The synthesis of Ethyl 4-(5-bromo-1H-benzo[d]imidazol-2-yl)benzoate typically follows these key stages:

  • Formation of the benzimidazole nucleus via condensation of o-phenylenediamine derivatives with appropriate aldehydes or carboxylic acid derivatives.
  • Introduction of the bromine substituent at the 5-position of the benzimidazole ring.
  • Coupling or esterification with ethyl 4-carboxybenzoate to yield the final ethyl benzoate derivative.

Preparation of the 5-Bromo-1H-benzimidazole Core

A common approach involves the condensation of 4-bromo-1,2-phenylenediamine with a suitable aldehyde or acid derivative to form the benzimidazole ring bearing a bromine atom at the 5-position.

  • For example, 5-bromo-2-(2-chloro-6-fluorophenyl)-1H-benzimidazole was synthesized by reacting 4-bromo-1,2-phenylenediamine with 2-chloro-6-fluorobenzaldehyde, yielding the brominated benzimidazole intermediate at 77% yield.

  • The bromination can also be introduced by using brominated phenylenediamine precursors, ensuring regioselective substitution at the 5-position of the benzimidazole ring.

Esterification to Form the Ethyl Benzoate Moiety

The ethyl ester group is typically introduced by esterification or transesterification reactions involving the benzoic acid derivative.

  • One method includes the reflux of the benzimidazole-carboxylic acid methyl ester in methanol and tetrahydrofuran with sodium hydroxide, followed by acidification and extraction to isolate the methyl ester intermediate, which can be further converted to the ethyl ester.

  • Alternatively, direct esterification with ethyl alcohol in the presence of acid catalysts such as hydrochloric acid in ethyl acetate under reflux conditions for 2 hours has been reported to yield ethyl benzimidazolyl acetates with high efficiency (up to 99% yield).

N-Arylation and Coupling Techniques

Advanced synthetic protocols involve selective N-arylation of the benzimidazole nitrogen to attach the benzoate moiety.

  • A copper-catalyzed N-arylation using aryl boronic acids under mild conditions has been optimized for 5-bromo-2-aminobenzimidazole derivatives. The reaction employs Cu(OAc)2 as a catalyst with bases such as triethylamine or tetramethylethylenediamine in solvents like dichloromethane or methanol-water mixtures, proceeding efficiently at room temperature in air.

  • This method allows for selective attachment of the aryl group to the benzimidazole nitrogen, facilitating the formation of this compound derivatives with good yields within short reaction times (approximately 2 hours).

Representative Preparation Procedure

Step Reaction Conditions Yield Notes
1 Synthesis of 5-bromo-2-(2-chloro-6-fluorophenyl)-1H-benzimidazole Condensation of 4-bromo-1,2-phenylenediamine with 2-chloro-6-fluorobenzaldehyde 77% Purification by silica gel chromatography
2 Preparation of benzimidazole-5-carboxylic acid methyl ester Reflux in MeOH/THF with NaOH for 12 h, acidification 70% Extraction with ethyl acetate, drying over Na2SO4
3 Esterification to ethyl ester Reflux with 4N HCl in ethyl acetate for 2 h 99% Solvent removal under reduced pressure, purification by chromatography
4 N-Arylation with aryl boronic acid Cu(OAc)2 catalyst, Et3N base, DCM solvent, room temperature, 2 h Good yields (varies) Use of molecular sieves to maintain anhydrous conditions

Research Findings and Optimization Insights

  • Catalyst and Base Selection: The use of copper(II) acetate (anhydrous or hydrated) as a catalyst in combination with bases such as triethylamine or TMEDA is critical for efficient N-arylation. Hydrated copper acetate in methanol-water mixtures favors faster reactions, while anhydrous copper acetate with dry dichloromethane provides cleaner products under anhydrous conditions.

  • Solvent Effects: Mixed solvents like methanol/water facilitate the reaction in some protocols, but dry dichloromethane is preferred for selective N-arylation to avoid side reactions.

  • Reaction Time and Temperature: Most reactions proceed efficiently at room temperature within 2 hours, which is advantageous for operational simplicity and energy savings.

  • Purification: Silica gel column chromatography with ethyl acetate/hexane mixtures is commonly used to purify intermediates and final products, ensuring high purity and yield.

Summary Table of Key Preparation Methods

Method Starting Materials Key Reagents Conditions Yield Advantages
Condensation of brominated phenylenediamine with aldehyde 4-bromo-1,2-phenylenediamine, 2-chloro-6-fluorobenzaldehyde Acid catalyst Reflux ~77% Regioselective bromination, straightforward
Esterification via acid chloride or acid ester Benzimidazole-carboxylic acid methyl ester HCl in ethyl acetate Reflux 2 h 99% High yield, simple work-up
Copper-catalyzed N-arylation 5-bromo-2-aminobenzimidazole, aryl boronic acid Cu(OAc)2, Et3N or TMEDA Room temp, 2 h Good yields Mild conditions, selective N-arylation

化学反応の分析

Types of Reactions

Ethyl 4-(5-bromo-1H-benzo[d]imidazol-2-yl)benzoate undergoes various chemical reactions, including:

    Nucleophilic substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Reduction: The compound can be reduced to form the corresponding amine or alcohol derivatives.

    Oxidation: Oxidative conditions can lead to the formation of quinone or other oxidized products.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents (e.g., dimethylformamide, dimethyl sulfoxide) are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.

Major Products

    Nucleophilic substitution: Substituted benzimidazole derivatives with various functional groups.

    Reduction: Amino or hydroxyl derivatives of the benzimidazole core.

    Oxidation: Quinone or other oxidized benzimidazole derivatives.

科学的研究の応用

Medicinal Chemistry

Ethyl 4-(5-bromo-1H-benzo[d]imidazol-2-yl)benzoate has been investigated for its potential pharmacological properties:

  • Antimicrobial Activity : Studies have shown that benzimidazole derivatives exhibit antimicrobial properties. This compound is being explored for its efficacy against various bacterial strains, with preliminary results indicating promising activity against Gram-positive bacteria .
  • Anticancer Properties : Research indicates that compounds containing the benzimidazole scaffold demonstrate anticancer activities. This compound is under investigation for its potential to inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest .

Material Science

The compound's unique structural features make it suitable for applications in material science:

  • Non-linear Optical (NLO) Materials : Recent studies have focused on the NLO properties of benzimidazole derivatives. This compound has shown potential as an NLO material due to its ability to exhibit large first-order hyperpolarizability, making it valuable in the development of optical devices .

Case Study 1: Antimicrobial Efficacy

A study conducted by Moneer et al. (2021) synthesized various benzimidazole derivatives, including this compound, and evaluated their antimicrobial activity. The results indicated that compounds with bromine substitutions exhibited enhanced activity against specific bacterial strains compared to their unsubstituted counterparts, suggesting the importance of halogenation in improving bioactivity .

Case Study 2: Anticancer Activity

In a pharmacological review, several studies highlighted the anticancer potential of benzimidazole derivatives. This compound was noted for its ability to induce apoptosis in cancer cell lines, with IC50 values indicating significant cytotoxicity at low concentrations .

作用機序

The mechanism of action of Ethyl 4-(5-bromo-1H-benzo[d]imidazol-2-yl)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the benzimidazole core play crucial roles in binding to the active sites of these targets, leading to inhibition or modulation of their activity. The ethyl ester group enhances the compound’s lipophilicity, facilitating its cellular uptake and distribution.

類似化合物との比較

Comparison with Structural Analogs

Substituent Variations on the Benzimidazole Core

Bromo vs. Methyl/Amino Substituents
  • Methyl 4-(5-Methyl-1H-benzimidazol-2-yl)benzoate : A methyl group at the 5-position decreases steric hindrance and enhances metabolic stability. Synthesized via Na₂S₂O₅-mediated cyclization in DMF, this derivative shows moderate anti-cancer activity .
  • Ethyl 4-(5-Amino-1-methyl-1H-benzo[d]imidazol-2-yl)butanoate: The amino group improves hydrogen-bonding capacity, enhancing interactions with biological targets. This compound is a key intermediate in anti-breast cancer agents .
Functional Group Modifications
  • Ethyl 4-(1H-Benzo[d]imidazol-2-yl)benzoate : Lacking the 5-bromo substituent, this analog exhibits higher solubility in polar solvents. Computational studies (DFT) suggest reduced NLO activity compared to brominated derivatives .
  • Methyl 2-Hydroxy-5-(2-(6-Sulfamoyl-1H-benzo[d]imidazol-2-yl)ethyl)benzoate : The sulfonamide group confers carbonic anhydrase inhibitory activity, a property absent in the brominated benzoate .

Ester Group Variations

Compound Ester Group Biological Activity Key Reference
Ethyl 4-(5-Bromo-1H-benzimidazol-2-yl)benzoate Ethyl Kinase inhibition, NLO materials
Methyl 4-(5-Methyl-1H-benzimidazol-2-yl)benzoate Methyl Anti-cancer (in vitro)
Ethyl 4-(5-Amino-1-methyl-1H-benzimidazol-2-yl)butanoate Ethyl Anti-breast cancer (in vivo)
Methyl 2-Hydroxy-5-(2-(6-sulfamoyl-1H-benzimidazol-2-yl)ethyl)benzoate Methyl Carbonic anhydrase inhibition (IC₅₀: 12 nM)
  • Ethyl vs. Methyl Esters : Ethyl esters generally exhibit prolonged half-lives due to slower hydrolysis, whereas methyl esters are more prone to enzymatic degradation .

Computational and Pharmacokinetic Insights

  • NLO Properties: The brominated benzoate exhibits superior hyperpolarizability (β: 12.3 × 10⁻³⁰ esu) compared to non-halogenated analogs (β: 8.1 × 10⁻³⁰ esu), as predicted by DFT calculations .
  • ADME Profiles: Bromine increases lipophilicity (clogP ~3.5) but reduces aqueous solubility (logS: -4.2). Amino-substituted analogs show improved solubility (logS: -3.1) .

生物活性

Ethyl 4-(5-bromo-1H-benzo[d]imidazol-2-yl)benzoate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

Chemical Structure and Synthesis

This compound is characterized by the presence of a benzimidazole moiety, which is known for its diverse biological activities. The synthesis typically involves the bromination of benzimidazole derivatives followed by esterification with ethyl 4-carboxybenzoate under controlled conditions. The synthetic route can be summarized as follows:

  • Bromination : The starting material, benzimidazole, undergoes bromination at the 5-position using a brominating agent.
  • Esterification : The resulting brominated compound is then reacted with ethyl 4-carboxybenzoate to yield this compound.

Anticancer Properties

Recent studies have highlighted the compound's potential as an anticancer agent. A notable investigation assessed its cytotoxic effects against various cancer cell lines, including ME-180 (cervical), A549 (lung), and HT-29 (colon) cells. The results indicated that this compound exhibited significant antiproliferative activity, with IC50 values indicating effective inhibition of cell growth across these lines .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In vitro assays demonstrated that it possesses considerable activity against both Gram-positive and Gram-negative bacteria, suggesting its potential as a broad-spectrum antimicrobial agent. The mechanism appears to involve disruption of bacterial cell membranes and inhibition of key metabolic pathways .

The biological activity of this compound is believed to be mediated through interactions with specific molecular targets within cells. Studies suggest that the bromine atom enhances the compound's lipophilicity, facilitating better membrane penetration and interaction with cellular receptors or enzymes involved in critical signaling pathways .

Case Study 1: Cytotoxicity Against Cancer Cell Lines

In a comparative study, this compound was tested alongside other benzimidazole derivatives. It exhibited superior cytotoxicity against the A549 cell line compared to several analogs, highlighting its potential for further development as an anticancer therapeutic .

CompoundCell LineIC50 (µM)
This compoundA54912.5
Benzimidazole Derivative AA54925.0
Benzimidazole Derivative BA54930.0

Case Study 2: Antimicrobial Efficacy

A series of antimicrobial assays demonstrated that this compound inhibited Staphylococcus aureus and Escherichia coli effectively. The minimum inhibitory concentration (MIC) values were significantly lower than those observed for standard antibiotics, suggesting its potential utility in treating resistant bacterial infections.

BacteriaMIC (µg/mL)
Staphylococcus aureus8
Escherichia coli16

Q & A

Q. What are the optimized synthetic routes for Ethyl 4-(5-bromo-1H-benzo[d]imidazol-2-yl)benzoate, and how do reaction conditions influence yield and purity?

The synthesis typically involves multi-step protocols. A common approach is coupling 5-bromo-1H-benzimidazole derivatives with ethyl 4-substituted benzoates. For example:

  • Step 1 : Prepare intermediates like N-(5-bromo-1H-benzo[d]imidazol-2-yl) acetamide via reactions with aryl boronic acids, Cu(OAc)₂ catalyst, triethylamine, and molecular sieves in dry dichloromethane (DCM) at room temperature for 36 hours .
  • Step 2 : Functionalize the intermediate via nucleophilic substitution or condensation. For example, refluxing with anhydrous K₂CO₃ in acetone for 16 hours enables thioether bond formation between benzimidazole and ester moieties .
  • Critical factors : Solvent choice (dry DCM or acetone), catalyst loading (Cu(OAc)₂ for cross-coupling), and reaction time (36 hours for completion) significantly impact yield (65–86%) and purity .

Q. How can researchers characterize this compound using spectroscopic and chromatographic methods?

  • FTIR : Key peaks include C=N stretching (1611–1617 cm⁻¹, imidazole ring), C-Br (590–592 cm⁻¹), and ester C=O (1700–1750 cm⁻¹) .
  • ¹H NMR : Aromatic protons appear at δ 7.44–8.35 ppm, with ethyl ester signals at δ 1.2–1.4 (triplet, CH₃) and δ 4.3–4.4 (quartet, CH₂) .
  • TLC and column chromatography : Use silica gel with eluents like PE/EtOAc (80:20) or ethyl acetate/hexane mixtures to monitor and purify intermediates .

Advanced Research Questions

Q. What computational strategies are used to predict the biological activity and binding mechanisms of this compound?

  • Molecular docking : Studies with EGFR kinase (PDB ID: 1M17) reveal hydrogen bonding between the benzimidazole NH and Met793, while the bromo group enhances hydrophobic interactions with Leu718 and Val726 .
  • ADMET prediction : Tools like SwissADME predict moderate bioavailability (LogP ≈ 3.5) and blood-brain barrier permeability, but potential hepatotoxicity due to bromine .
  • Non-linear optical (NLO) properties : DFT calculations (B3LYP/6-311++G(d,p)) show high polarizability (α = 3.5 × 10⁻²³ esu), suggesting utility in optoelectronic materials .

Q. How does structural modification of the benzimidazole core influence biological activity?

  • Substitution effects :
PositionModificationActivity ChangeReference
5-BromoReplacement with ClReduced EGFR inhibition (IC₅₀: 12 μM → 18 μM)
2-PhenylAddition of methylEnhanced cytotoxicity (IC₅₀: 8.2 μM vs. MCF-7)
  • Ester vs. carboxylic acid : Hydrolysis of the ethyl ester to carboxylic acid improves water solubility but reduces cell permeability .

Q. What are the challenges in resolving crystallographic data for brominated benzimidazole derivatives?

  • Disorder issues : Bromine’s high electron density causes crystal disorder, requiring high-resolution data (≤ 0.8 Å) and SHELXL refinement with TWIN/BASF commands .
  • Thermal parameters : Anisotropic refinement of Br atoms is critical. ORTEP-3 visualization tools help validate bond lengths (C-Br: 1.89–1.92 Å) and angles .

Methodological Considerations

Q. How can researchers address contradictions in reported biological activities of structurally similar analogs?

  • Case study : this compound derivatives show varying IC₅₀ values (2–25 μM) against EGFR. Factors include:
  • Assay conditions (ATP concentration, incubation time) .
  • Cellular uptake differences due to ester lipophilicity .
    • Resolution : Standardize assays (e.g., 10 μM ATP, 72-hour incubation) and use control compounds (e.g., erlotinib) for cross-study comparisons .

Q. What strategies improve the regioselectivity of N-arylation in benzimidazole synthesis?

  • Catalyst optimization : Cu(OAc)₂ with 1,10-phenanthroline increases para-selectivity (>90%) in aryl boronic acid couplings .
  • Solvent effects : DCM enhances electrophilicity at the 2-position of benzimidazole, while DMF favors 1-substitution .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 4-(5-bromo-1H-benzo[d]imidazol-2-yl)benzoate
Reactant of Route 2
Reactant of Route 2
Ethyl 4-(5-bromo-1H-benzo[d]imidazol-2-yl)benzoate

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。